2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
The compound “2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide” is a benzamide derivative . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been used for the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity .
Synthesis Analysis
Benzamide compounds can be synthesized starting from dimethoxybenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamide compounds, including “this compound”, can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving benzamide compounds can be analyzed using various methods. For example, the in vitro antioxidant activity of all the compounds can be determined by total antioxidant, free radical scavenging, and metal chelating activity .Scientific Research Applications
Anticancer and Antioxidant Activities
Research into compounds structurally related to 2,6-dimethoxy-N-(2-oxoindolin-5-yl)benzamide has demonstrated significant potential in anticancer and antioxidant applications. Gudipati et al. (2011) synthesized derivatives showing dose-dependent inhibition of cancer cell growth in HeLa, IMR-32, and MCF-7 cell lines, indicating potential utility in cancer treatment. The study highlighted the importance of electron-withdrawing groups at specific positions for enhancing anticancer and antioxidant activities, suggesting that structural analogs of this compound could be further explored for these applications (Gudipati, Anreddy, & Manda, 2011).
Anti-Tubercular Applications
Nimbalkar et al. (2018) investigated novel derivatives for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating promising efficacy with IC50 values of less than 1 µg/mL. This research indicates the potential of this compound derivatives as anti-tubercular agents, offering a foundation for developing new treatments against tuberculosis (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Antiepileptic Activity
Asadollahi et al. (2019) synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives that exhibited significant antiepileptic activity in a mouse model. This study suggests the potential of compounds related to this compound in the treatment of epilepsy, pointing towards novel therapeutic pathways (Asadollahi, Asadi, Hosseini, Ekhtiari, Biglar, & Amanlou, 2019).
Anti-Inflammatory Agents
Nikalje et al. (2015) reported on the synthesis and evaluation of novel derivatives as anti-inflammatory agents, showcasing their efficacy in in vitro and in vivo models. These findings highlight the therapeutic potential of this compound derivatives in managing inflammation, contributing to the development of new anti-inflammatory medications (Nikalje, Hirani, & Nawle, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,6-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-13-4-3-5-14(23-2)16(13)17(21)18-11-6-7-12-10(8-11)9-15(20)19-12/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTKJBKYGBVIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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